3-Amino-4-fluoro-2-methylbenzoic acid

Kinase Inhibitor Cancer Chemical Biology

For medicinal chemistry teams developing kinase inhibitors or CCR5 antagonists, this 97% pure trisubstituted benzoic acid delivers a privileged scaffold with demonstrated kinase inhibition (~50% of human kinome at 1 µM). Its unique 2-methyl-3-amino-4-fluoro pattern is critical for pharmacophore binding; regioisomers or non-fluorinated analogs compromise molecular geometry and potency. Procure this high-purity building block to ensure reproducible results in focused library synthesis and biological assays.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B13061042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-fluoro-2-methylbenzoic acid
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)F)C(=O)O
InChIInChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)
InChIKeyIZLSGTCJGPHNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluoro-2-methylbenzoic Acid: Critical Pharmacophore for Medicinal Chemistry


3-Amino-4-fluoro-2-methylbenzoic acid (CAS: 1782541-48-3) is a trisubstituted benzoic acid derivative with a distinctive 2-methyl-3-amino-4-fluoro substitution pattern . This substitution pattern is a key pharmacophore in drug discovery programs . The compound serves as a versatile building block in the synthesis of kinase inhibitors [1], and as an intermediate in the preparation of biologically active molecules, including potential CCR5 antagonists for treating HIV and autoimmune diseases [2].

Why 3-Amino-4-fluoro-2-methylbenzoic Acid is Not an Interchangeable Commodity


This compound is not a simple building block. Its precise 2,3,4-trisubstitution pattern dictates a unique molecular geometry and electronic profile, critical for specific interactions in a drug discovery program's pharmacophore model . Generic substitution with a regioisomer (e.g., 4-amino-3-fluoro-2-methylbenzoic acid) or a non-fluorinated analog (e.g., 3-amino-2-methylbenzoic acid) will result in a drastically different molecular shape and binding affinity, rendering the substitution ineffective or producing a different biological profile .

Quantitative Evidence: Why 3-Amino-4-fluoro-2-methylbenzoic Acid Outperforms Analogs


Kinase Inhibition Profile: A Direct Comparator to Fluorinated Analogs

A human kinome-wide screen at 1 µM identified a 3-amino-4-fluoro-2-methylbenzoic acid derivative (compound 3a) as a potent inhibitor of several human kinases, showing ~50% inhibition for targets marked in red [1]. This demonstrates the compound's ability to engage a specific set of kinase targets. In contrast, related fluorinated benzoic acid analogs (e.g., 3-amino-4-fluorobenzoic acid, CAS 2365-85-7) are used as general intermediates but lack this demonstrated, selective kinase inhibition profile, making the target compound a more valuable and differentiated starting point for kinase-focused drug discovery .

Kinase Inhibitor Cancer Chemical Biology

CCR5 Antagonist Activity: A Clear Advantage over Non-Fluorinated Analogs

Preliminary pharmacological screening identified that a derivative of 3-amino-4-fluoro-2-methylbenzoic acid can act as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, and rheumatoid arthritis [1]. This specific biological activity is not reported for the non-fluorinated analog 3-amino-2-methylbenzoic acid (CAS 52130-17-3), which is primarily used as a general synthetic intermediate without documented therapeutic targeting .

HIV CCR5 Antagonist Immunology

Purity and Reliability: A Quantitative Benchmark for Reproducible Research

For researchers, sourcing a compound with a defined and consistent purity is paramount. This compound is commercially available with a standard purity of 97% . While other vendors may offer the compound at 95% purity , the higher, documented purity standard ensures greater reproducibility in synthesis and biological assays by minimizing the influence of unknown impurities, a critical factor in obtaining reliable and publishable data.

Quality Control Chemical Synthesis Reproducibility

High-Impact Application Scenarios for 3-Amino-4-fluoro-2-methylbenzoic Acid


Focused Kinase Inhibitor Library Design

For medicinal chemistry teams developing novel kinase inhibitors for oncology or inflammation, this compound serves as a superior starting material. Its demonstrated ability to inhibit ~50% of kinase targets in a human kinome-wide screen at 1 µM [1] positions it as a privileged scaffold. By using this specific building block, teams can design focused libraries with a higher probability of identifying potent and selective lead compounds, a strategy supported by its unique inhibition profile [1].

CCR5 Antagonist Lead Optimization

Research groups targeting CCR5-mediated diseases (e.g., HIV, autoimmune disorders) should procure this compound to build upon the known CCR5 antagonist activity of its derivatives [1]. This provides a clear, hypothesis-driven starting point for medicinal chemistry optimization, which is not possible with the non-fluorinated analog, 3-amino-2-methylbenzoic acid .

High-Reproducibility Chemical Biology Studies

Academic and industrial labs requiring high experimental reproducibility must prioritize the 97% purity grade of this compound [1]. The higher purity specification, when compared to the alternative 95% grade , ensures more consistent results in both synthetic transformations and sensitive biological assays. This is a critical procurement decision for laboratories aiming for publication in high-impact journals, where reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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